Cas no 2229307-05-3 (2-(5-methyl-1,2-oxazol-3-yl)butanedioic acid)

2-(5-Methyl-1,2-oxazol-3-yl)butanedioic acid is a heterocyclic carboxylic acid derivative featuring a 5-methylisoxazole ring linked to a succinic acid moiety. This compound is of interest in synthetic organic chemistry and pharmaceutical research due to its bifunctional structure, which combines a reactive isoxazole core with dicarboxylic acid functionality. The presence of both acidic and heterocyclic groups makes it a versatile intermediate for the synthesis of more complex molecules, including potential bioactive compounds. Its well-defined structure and stability under standard conditions facilitate precise modifications, enabling applications in medicinal chemistry, such as the development of enzyme inhibitors or prodrugs. The compound is typically characterized by high purity and consistent performance in synthetic workflows.
2-(5-methyl-1,2-oxazol-3-yl)butanedioic acid structure
2229307-05-3 structure
Product Name:2-(5-methyl-1,2-oxazol-3-yl)butanedioic acid
CAS No:2229307-05-3
MF:C8H9NO5
MW:199.160762548447
CID:5832436
PubChem ID:165705385
Update Time:2025-06-08

2-(5-methyl-1,2-oxazol-3-yl)butanedioic acid Chemical and Physical Properties

Names and Identifiers

    • 2-(5-methyl-1,2-oxazol-3-yl)butanedioic acid
    • 2229307-05-3
    • EN300-1815857
    • Inchi: 1S/C8H9NO5/c1-4-2-6(9-14-4)5(8(12)13)3-7(10)11/h2,5H,3H2,1H3,(H,10,11)(H,12,13)
    • InChI Key: KMYUORDLCCERPY-UHFFFAOYSA-N
    • SMILES: O1C(C)=CC(C(C(=O)O)CC(=O)O)=N1

Computed Properties

  • Exact Mass: 199.04807239g/mol
  • Monoisotopic Mass: 199.04807239g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 2
  • Hydrogen Bond Acceptor Count: 6
  • Heavy Atom Count: 14
  • Rotatable Bond Count: 4
  • Complexity: 242
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 1
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: -0.2
  • Topological Polar Surface Area: 101Ų

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Additional information on 2-(5-methyl-1,2-oxazol-3-yl)butanedioic acid

Comprehensive Overview of 2-(5-methyl-1,2-oxazol-3-yl)butanedioic acid (CAS No. 2229307-05-3)

2-(5-methyl-1,2-oxazol-3-yl)butanedioic acid (CAS No. 2229307-05-3) is a specialized organic compound that has garnered significant attention in pharmaceutical and agrochemical research due to its unique structural features and potential applications. This compound, characterized by the presence of a 5-methyl-1,2-oxazole ring and a butanedioic acid moiety, offers a versatile platform for synthetic modifications and biological activity studies. Researchers are increasingly exploring its role as a building block in drug discovery, particularly in the development of enzyme inhibitors and receptor modulators.

The growing interest in heterocyclic compounds like 2-(5-methyl-1,2-oxazol-3-yl)butanedioic acid aligns with current trends in green chemistry and sustainable synthesis. With the rise of AI-driven drug discovery, this compound has been flagged in computational screenings for its potential bioactivity. Its oxazole core is particularly noteworthy, as this scaffold is prevalent in many FDA-approved drugs, making it a hotspot for medicinal chemistry innovations. Users searching for "oxazole derivatives in drug development" or "CAS 2229307-05-3 applications" will find this compound highly relevant to their queries.

From a synthetic perspective, 2-(5-methyl-1,2-oxazol-3-yl)butanedioic acid can be prepared via multicomponent reactions or cyclization strategies, which are frequently discussed in organic chemistry forums. Its carboxylic acid groups enable further derivatization, such as esterification or amidation, expanding its utility in peptide mimetics and small-molecule libraries. Recent publications have highlighted its use in metal-organic frameworks (MOFs) for catalytic applications, addressing the demand for eco-friendly catalysts—a trending topic in materials science.

Analytical characterization of CAS 2229307-05-3 typically involves NMR spectroscopy, mass spectrometry, and HPLC purity analysis, ensuring compliance with pharmaceutical standards. The compound’s stability under various pH conditions has also been investigated, answering common search queries like "oxazole acid stability" or "storage conditions for 2229307-05-3". These properties make it a reliable candidate for high-throughput screening and preclinical studies.

In the context of intellectual property, 2-(5-methyl-1,2-oxazol-3-yl)butanedioic acid has been cited in several patents related to metabolic disease therapeutics and anti-inflammatory agents. This aligns with the surge in searches for "novel anti-diabetic compounds" and "oxazole-based anti-inflammatory drugs". Its mechanism of action, potentially targeting PPAR receptors or kinase pathways, remains an active area of investigation, reflecting the broader interest in targeted therapies.

For suppliers and manufacturers, CAS 2229307-05-3 is often listed under fine chemicals or research intermediates, with purity grades ranging from >95% to ≥98%. The compound’s structure-activity relationship (SAR) studies are frequently referenced in academic databases, catering to queries like "SAR of oxazole carboxylic acids". As the demand for custom synthesis services grows, this compound exemplifies the intersection of scalability and molecular diversity.

In summary, 2-(5-methyl-1,2-oxazol-3-yl)butanedioic acid (CAS No. 2229307-05-3) represents a compelling case study in modern chemical research. Its dual functionality as a heterocyclic and dicarboxylic acid entity positions it at the forefront of drug design and material innovation. By addressing both scientific and industrial needs, this compound continues to inspire advancements across multiple disciplines.

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